(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine is a chiral amine compound that features two phenyl groups and a piperidine ring. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology. It serves as a structural framework for various pharmacologically active agents, making it a valuable target for synthetic chemists and pharmacologists alike.
This compound can be sourced from various chemical suppliers and is classified as a tertiary amine due to the presence of the piperidine ring. Its chiral nature allows it to exist in two enantiomeric forms, which can exhibit different biological activities. The compound's classification also includes its relevance in asymmetric synthesis, where it acts as a chiral building block.
The synthesis of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine typically involves several key steps:
In industrial settings, continuous flow synthesis techniques may be employed to enhance reaction efficiency and scalability, allowing for higher yields and reduced reaction times .
The molecular structure of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine can be described as follows:
The structure consists of two phenyl rings attached to a central carbon atom that is also bonded to a piperidine ring, contributing to its unique properties and potential biological activities.
(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine undergoes various chemical reactions:
These reactions highlight the versatility of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine in synthetic organic chemistry.
The mechanism of action for (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems:
The physical properties of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine include:
Chemical properties include its reactivity towards nucleophiles due to the presence of the amine group and its ability to undergo oxidation and reduction reactions under appropriate conditions .
(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry contexts.
The enantioselective synthesis of (1S,2S)-1,2-diphenyl-2-(piperidin-1-yl)ethan-1-amine relies on precision chiral induction strategies. A predominant approach employs chiral auxiliaries or catalysts to establish the contiguous stereocenters. Transition-metal complexes with chiral ligands—particularly those derived from (1R,2R)-1,2-diaminocyclohexane or binaphthol frameworks—facilitate asymmetric hydrogenation of enamine precursors. For example, ruthenium-BINAP (1,1'-Bi-2-naphthol) systems achieve enantiomeric excess (ee) values exceeding 95% in the reduction of N-(1,2-diphenylvinyl)piperidine intermediates [3] [4].
Organocatalytic routes leverage L-proline or cinchona alkaloids to induce stereoselective Mannich reactions between benzaldehyde derivatives and N-piperidinyl acetamide. This one-pot cascade constructs the C-N bond with simultaneous control of both stereocenters, typically affording de (diastereomeric excess) >90% under optimized conditions [3]. Notably, Ellman’s sulfinamides—(R)- or (S)-2-methyl-2-propanesulfinamide—serve as chiral controllers in imine additions, where nucleophilic piperidine attack yields protected amines that undergo acidolytic cleavage to furnish the target amine enantiomer [3].
Table 1: Catalytic Performance in Asymmetric Synthesis
| Catalyst/Ligand | Reaction Type | ee (%) | de (%) | Reference Source |
|---|---|---|---|---|
| Ru-(R)-BINAP | Hydrogenation | 98 | - | [3] |
| L-Proline/TMS-Protected | Mannich | - | 92 | [3] |
| (R)-Terbutanesulfinamide | Nucleophilic Addition | 96 | - | [3] |
Schiff base chemistry provides a robust platform for constructing the C2–N(piperidine) linkage stereospecifically. Condensation of (1S,2S)-2-amino-1,2-diphenylethan-1-one with piperidine-1-carbaldehyde generates a configurationally locked imine. Subsequent diastereoselective reduction—employing sodium cyanoborohydride or L-Selectride—yields the anti-1,2-diamine motif with >20:1 diastereoselectivity. This selectivity arises from Felkin-Ahn model adherence, where the bulky phenyl group dictates hydride approach opposite the imine plane [4] [7].
Alternative pathways utilize in situ-generated iminium ions from α-hydroxy ketones. Treatment of (1S,2S)-1,2-diphenyl-2-hydroxyethan-1-amine with piperidine under acidic dehydration conditions forms an oxazolidine intermediate. Ring opening via hydrogenolysis then installs the piperidinyl group while preserving stereochemical integrity. This method circumvents epimerization risks associated with direct nucleophilic displacement [7].
Industrial translation of (1S,2S)-1,2-diphenyl-2-(piperidin-1-yl)ethan-1-amine synthesis emphasizes catalytic efficiency and process intensification. Continuous flow hydrogenation systems enhance reproducibility and safety for enamine reductions. Packed-bed reactors with immobilized Pd/C or Ru-TsDPEN (N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine) catalysts achieve full conversion in <15 minutes residence time, compared to >6 hours in batch mode. Catalyst turnover numbers (TON) exceed 50,000 due to precise H₂ pressure and temperature modulation [4] [5].
Solid-acid catalysts like sulfonated mesoporous silica replace stoichiometric reagents in dehydrative cyclization steps. For example, coupling of (1S,2S)-1,2-diphenyl-2-aminoethanol with piperidine over SiO₂-SO₃H at 80°C affords 98% yield of the target amine with <0.5% epimerization—superior to HCl-mediated processes generating up to 8% meso-byproducts [4].
Table 2: Batch vs. Continuous Flow Process Metrics
| Parameter | Batch Reactor | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6 hours | 12 minutes | 30× |
| Catalyst Loading | 5 mol% | 0.1 mol% | 50× |
| Productivity | 0.5 kg/L·day | 15 kg/L·day | 30× |
| Epimerization | 3–8% | <0.5% | 6–16× |
Diastereocontrol in late-stage reductions prevents erosion of optical purity in the target amine. Catalytic transfer hydrogenation (CTH) using HCO₂H/Et₃N as reductant and [Ir(cod)Cl]₂-(S,S)-TsDPEN as catalyst selectively reduces iminium ions derived from (1S,2S)-1,2-diphenyl-2-(piperidin-1-yl)ethan-1-one. This method achieves anti:syn ratios of 99:1 by exploiting substrate-catalyst hydrogen bonding [4].
Biocatalytic routes offer complementary selectivity. Engineered imine reductases (IREDs) convert prochiral imines to the (1S,2S)-configured amine with 99% ee and 98% conversion in phosphate buffer (pH 7.5). NADPH cofactor recycling is sustained via glucose dehydrogenase, rendering the process atom-economical [3]. For intermediates prone to racemization, hydride donors like (S)-CBS (Corey-Bakshi-Shibata) oxazaborolidine provide sterically guided delivery, affording dr >98:2 at −40°C [3] [4].
Synthesis strategies balance stereoselective transformations with scalable processes to ensure chiral fidelity in pharmaceutically relevant intermediates like (1S,2S)-1,2-diphenyl-2-(piperidin-1-yl)ethan-1-amine.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2